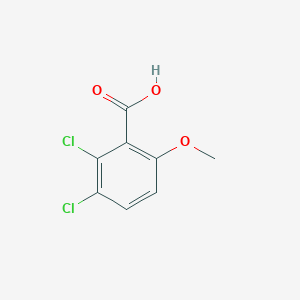

2,3-Dichloro-6-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVIJYRWAXXCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6-Methoxybenzoic Acid from 2,5-Dichloroanisole

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2,3-dichloro-6-methoxybenzoic acid, a molecule of significant interest in the agrochemical industry, widely known as the herbicide Dicamba.[1] Starting from the readily available precursor 2,5-dichloroanisole, this document details a highly regioselective synthesis centered on the principles of directed ortho-metalation (DoM). We will dissect the mechanistic underpinnings of each synthetic step, provide field-proven experimental protocols, and offer insights into critical process parameters. The causality behind experimental choices is explained to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot related chemical transformations. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

This compound (Dicamba) is a selective herbicide used to control broadleaf weeds.[1] Its synthesis is a topic of considerable industrial and academic interest. While various synthetic routes exist, often starting from 2,5-dichlorophenol, this guide focuses on a modern and elegant pathway commencing with 2,5-dichloroanisole.[2][3][4] This approach leverages the powerful and highly regioselective strategy of directed ortho-metalation (DoM), which allows for the precise installation of a functional group adjacent to a pre-existing substituent on an aromatic ring.[5]

The core of our synthetic strategy is a two-step sequence:

-

Directed ortho-Lithiation: The methoxy group of 2,5-dichloroanisole acts as a Directed Metalation Group (DMG), guiding a strong organolithium base to selectively deprotonate the C-6 position.[5][6]

-

Carboxylation: The resulting aryllithium intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form a lithium carboxylate, which upon acidic workup yields the target benzoic acid.[7]

This pathway is advantageous due to its high regioselectivity, which circumvents the formation of isomeric byproducts often encountered in classical electrophilic aromatic substitution reactions.

Caption: Overall synthetic workflow from 2,5-dichloroanisole.

Part I: Directed ortho-Metalation (DoM) of 2,5-Dichloroanisole

Expertise & Experience: The Causality of DoM

Directed ortho-metalation is a powerful tool for achieving regiocontrol in aromatic substitution.[5] The reaction's success hinges on the coordination of a Lewis acidic organolithium reagent (like n-butyllithium) to a Lewis basic heteroatom-containing substituent on the aromatic ring, the DMG.[6][8] In our case, the oxygen atom of the methoxy group in 2,5-dichloroanisole serves as the DMG.

This initial coordination brings the organolithium base into close proximity to the ortho-protons (C-3 and C-6). The alkyllithium then deprotonates the most accessible and kinetically favorable ortho-position.[9] In the case of 2,5-dichloroanisole, the C-6 position is sterically unhindered compared to the C-3 position, which is flanked by a chlorine atom. This steric factor, combined with the directing effect of the methoxy group, leads to highly selective lithiation at the C-6 position.

Caption: Mechanistic steps of the directed ortho-metalation process.

Trustworthiness: A Self-Validating Protocol for Lithiation

The protocol below is designed to be self-validating by ensuring stringent control over the reaction environment. The success of organolithium reactions is critically dependent on the exclusion of air and moisture.

Experimental Protocol: Directed ortho-Lithiation

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Reagent Preparation: In the reaction flask, dissolve 2,5-dichloroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) under a positive pressure of nitrogen.[8]

-

Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be accompanied by a slight color change. The reaction is typically assumed to be complete after this time and is carried forward directly to the next step.

Part II: Carboxylation and Product Isolation

Expertise & Experience: The Carboxylation Step

The aryllithium species generated in situ is a highly reactive carbanion. Its reaction with carbon dioxide is a classic and efficient method for the formation of a carbon-carbon bond, leading to a carboxylic acid.[7] The electrophilic carbon atom of CO₂ is readily attacked by the nucleophilic aryllithium.

Critical Considerations:

-

CO₂ Source: Freshly crushed, high-purity dry ice is essential. It should be added in excess to ensure complete reaction and to help maintain the low temperature. It is crucial to avoid introducing atmospheric moisture, which would rapidly quench the aryllithium.

-

Workup: The initial product is a lithium carboxylate salt. Acidification with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and precipitate the desired this compound.

Trustworthiness: A Self-Validating Protocol for Carboxylation

This protocol ensures high conversion and simplifies purification by precipitating the product from the aqueous phase.

Experimental Protocol: Carboxylation and Workup

-

Quenching the Reaction: While maintaining the reaction temperature at -78 °C, cautiously add an excess of freshly crushed dry ice to the stirred aryllithium solution. The addition can be done in small portions or by pouring the reaction mixture onto a flask containing a large excess of dry ice slurry in THF.

-

Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

-

Hydrolysis: Quench the reaction mixture by the slow addition of water.

-

Extraction (Base): Add a 2 M aqueous solution of sodium hydroxide (NaOH) to the mixture to deprotonate the carboxylic acid, forming the water-soluble sodium salt. Transfer the mixture to a separatory funnel. The organic layer (containing neutral byproducts like unreacted starting material) can be separated and discarded.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). The this compound will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Data Presentation and Summary

The following table summarizes the key quantitative parameters for this synthetic pathway. Yields are representative and may vary based on experimental scale and conditions.

| Parameter | Value/Condition | Rationale / Notes |

| Starting Material | 2,5-Dichloroanisole | Commercially available precursor. |

| Key Reagents | n-Butyllithium (1.1 eq) | Strong base for directed lithiation. Slight excess ensures full conversion.[9] |

| Carbon Dioxide (solid, >5 eq) | Carboxylating agent. Large excess drives the reaction to completion. | |

| Solvent | Anhydrous THF | Apolar aprotic solvent, good for stabilizing organolithium intermediates.[8] |

| Temperature | -78 °C | Critical for preventing side reactions and decomposition of the aryllithium. |

| Reaction Time | 1-2 hours (Lithiation) | Sufficient for complete deprotonation. |

| Typical Yield | 75-90% | High efficiency is characteristic of the DoM-carboxylation sequence. |

| Purity | >98% (after recrystallization) | Recrystallization effectively removes minor impurities. |

Alternative Synthetic Pathway: Formylation-Oxidation

For a comprehensive understanding, it is valuable to consider alternative routes. A notable method also starting from 2,5-dichloroanisole involves a two-step formylation and oxidation sequence.[10]

-

Formylation: 2,5-dichloroanisole is reacted with a formylating agent (e.g., dichloromethyl methyl ether in the presence of a Lewis acid) to introduce an aldehyde group, yielding 2-methoxy-3,6-dichlorobenzaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite.[10]

While effective, this route involves an additional synthetic step and the use of potentially hazardous reagents compared to the more direct and atom-economical directed metalation pathway.

Conclusion

The synthesis of this compound from 2,5-dichloroanisole via directed ortho-metalation followed by carboxylation represents a highly efficient, regioselective, and reliable method. By understanding the mechanistic principles behind the directing effect of the methoxy group and adhering to stringent anhydrous and low-temperature conditions, researchers can achieve high yields of the target compound. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in the fields of chemical synthesis and drug development to successfully implement this valuable transformation.

References

- Brainly.in. (2020, September 22). explain the halogenation of anisole.

- Eureka | Patsnap. (2013, February 27). Synthetic process of herbicide dicamba.

-

Wallace, H. (2018). Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. ScholarWorks@UARK. Retrieved from [Link]

- Google Patents. (n.d.). CN102838483A - Synthesis method of dicamba.

- Google Patents. (n.d.). CN102125035B - Preparation process of herbicide dicamba.

- Vedantu. (2025, November 26). How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE.

- YouTube. (2023, May 16). Halogenation of Anisole | Bromination | p-bromoanisole.

- Wikipedia. (n.d.). Directed ortho metalation.

- Google Patents. (n.d.). CN102964221A - Clean production process of dicamba synthesis midbody.

- Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis....

- Lithium Link. (2003, Winter). Directed (ortho) Metallation.

- Myers, A. G. Research Group. (n.d.). ortho metalation.

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

- Google Patents. (n.d.). CA2023977A1 - Anisole bromination.

- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- Eureka. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate.

- Yoo, W.-J., et al. (2014, October 23). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES, Vol. 90, No. 2, 2015.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.

- Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

- Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (2023, November 30).

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

- ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.

- Tandem functionalization-carboxylation reactions of -systems with CO2. (2021, August 12).

- ePrints Soton. (n.d.). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling.

- Semantic Scholar. (n.d.). Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide.

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]

- 4. CN102125035B - Preparation process of herbicide dicamba - Google Patents [patents.google.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dichloro-6-methoxybenzoic acid (Dicamba) as a Herbicide

Introduction

2,3-Dichloro-6-methoxybenzoic acid, commonly known as Dicamba, is a selective, systemic herbicide widely employed for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] First registered in the United States in 1967, Dicamba belongs to the benzoic acid chemical class and functions as a synthetic auxin, a group of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[4][5][6] This guide provides a comprehensive technical overview of the molecular and physiological mechanisms that underpin the herbicidal activity of Dicamba, intended for researchers, scientists, and professionals in drug development.

Dicamba is absorbed by the leaves, stems, and roots of plants and is translocated throughout the plant system.[1][4] At the cellular level, it disrupts normal hormonal balance, leading to uncontrolled and abnormal cell growth, which ultimately results in the death of susceptible plant species.[1][2][7] Its selectivity allows it to target broadleaf weeds while generally being less toxic to grasses, making it a valuable tool in modern agriculture, particularly in corn, soybean, and wheat cultivation.[2][4][5]

Molecular Mechanism of Action: The Auxin Signaling Pathway Hijacked

The primary mode of action of Dicamba is the deregulation of the auxin signaling pathway.[8] Natural auxins like IAA are crucial for numerous developmental processes in plants, including cell division, elongation, and differentiation. Dicamba, as a synthetic auxin, mimics IAA but is more persistent within the plant as it is not readily metabolized.[9] This prolonged activity leads to a sustained and overwhelming auxin response that susceptible plants cannot regulate.

The TIR1/AFB Receptor Complex: The Gateway to Auxin Response

The molecular cascade initiated by Dicamba begins with its binding to a specific class of auxin receptors known as the Transport Inhibitor Response 1/Auxin-signaling F-box (TIR1/AFB) proteins.[10][11] These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[12]

The binding of an auxin, whether natural or synthetic, to the TIR1/AFB receptor induces a conformational change that promotes the interaction of the receptor with a family of transcriptional repressors called Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[8][12]

Ubiquitination and Degradation of Aux/IAA Repressors

Once the Dicamba-TIR1/AFB-Aux/IAA complex is formed, the SCF complex polyubiquitinates the Aux/IAA repressor protein. This tagging marks the repressor for degradation by the 26S proteasome.[12][13] In the absence of an auxin signal, Aux/IAA proteins are stable and bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[12]

The Dicamba-induced degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a multitude of downstream genes. This leads to a massive and uncontrolled expression of genes that are normally tightly regulated by auxin levels.[8]

Caption: Dicamba's molecular mechanism of action.

Physiological and Morphological Consequences of Auxin Overload

The massive upregulation of auxin-responsive genes leads to a cascade of physiological and morphological disruptions in susceptible plants.[9] These symptoms are the visible manifestation of the underlying molecular chaos.

Uncontrolled Cell Division and Elongation

One of the primary roles of auxin is to regulate cell division and elongation.[14] The excessive auxin signal induced by Dicamba leads to rapid and uncontrolled cell division and expansion, particularly in the meristematic tissues of stems, petioles, and leaves.[1][7] This results in characteristic symptoms such as:

-

Epinasty: Twisting and curling of stems and petioles.[15]

-

Leaf Cupping and Curling: Abnormal leaf development leading to cupped or curled leaves.[16]

-

Tissue Swelling and Callus Formation: Proliferation of undifferentiated cells.[9]

Disruption of Vascular Tissues

The uncontrolled growth puts immense pressure on the plant's vascular system.[7] This can lead to the crushing and blockage of phloem and xylem, impairing the transport of water, nutrients, and sugars throughout the plant. This vascular disruption contributes significantly to the overall decline and eventual death of the plant.

Secondary Hormonal Imbalances

Dicamba treatment also triggers the production of other plant hormones, notably ethylene and abscisic acid (ABA).[12][17]

-

Ethylene: Increased ethylene production can contribute to symptoms like leaf senescence and abscission (leaf drop).[8]

-

Abscisic Acid (ABA): Elevated ABA levels can lead to stomatal closure, which reduces photosynthesis and increases oxidative stress.[8][17]

The combined effects of uncontrolled growth, vascular disruption, and secondary hormonal imbalances ultimately lead to starvation and the death of the susceptible plant.[1]

Experimental Protocols for Studying Dicamba's Mechanism of Action

Investigating the herbicidal action of Dicamba involves a combination of molecular, physiological, and whole-plant assays.

Dose-Response Assays

Dose-response studies are fundamental for quantifying the herbicidal efficacy of Dicamba and determining the sensitivity of different plant species.[18][19]

Protocol: Whole-Plant Dose-Response Assay

-

Plant Material: Grow susceptible weed species (e.g., Amaranthus tuberculatus - waterhemp) and a tolerant crop species (e.g., Zea mays - corn) under controlled greenhouse conditions.

-

Herbicide Application: Prepare a series of Dicamba concentrations. Apply the different doses to the plants at a consistent growth stage using a calibrated sprayer to ensure uniform coverage.[20] Include a non-treated control group.

-

Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a 0-100% scale (0 = no injury, 100 = plant death). Harvest the above-ground biomass and determine the dry weight.

-

Data Analysis: Plot the percent biomass reduction against the logarithm of the Dicamba dose. Fit the data to a log-logistic dose-response curve to calculate the effective dose that causes a 50% reduction in biomass (ED50).[18][21]

Caption: Workflow for a whole-plant dose-response assay.

Gene Expression Analysis

Analyzing the expression of auxin-responsive genes provides direct evidence of Dicamba's impact on the auxin signaling pathway.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

-

Plant Treatment: Treat susceptible plants with a sub-lethal dose of Dicamba and collect leaf tissue at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) after treatment.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3, Aux/IAA family members) and a reference gene for normalization.[22][23]

-

Data Analysis: Calculate the relative fold change in gene expression in Dicamba-treated plants compared to untreated controls.

Basis of Selectivity and Resistance

The selective action of Dicamba and the evolution of resistance in weed populations are critical aspects of its use in agriculture.

Selectivity

Grasses (monocots) are generally more tolerant to synthetic auxin herbicides like Dicamba than broadleaf weeds (dicots).[2] The precise molecular basis for this selectivity is multifaceted and not fully elucidated but is thought to involve differences in:

-

Metabolism: Tolerant species may be able to metabolize and detoxify Dicamba more rapidly.

-

Translocation: Differences in the rate and pattern of herbicide movement within the plant.

-

Receptor Affinity: Variations in the structure and binding affinity of the TIR1/AFB receptors.

Resistance

The repeated use of Dicamba has led to the evolution of resistant weed populations.[2][24] Mechanisms of resistance can include:

-

Target-Site Mutations: Alterations in the TIR1/AFB or Aux/IAA genes that reduce the binding affinity of Dicamba to its target.[13][25][26]

-

Enhanced Metabolism: Increased activity of enzymes that detoxify the herbicide.

-

Reduced Translocation: Impaired movement of Dicamba to its site of action.[27]

| Weed Species | Resistance Mechanism | Reference |

| Bassia scoparia (Kochia) | Target-site mutation in an AUX/IAA gene | |

| Amaranthus tuberculatus (Waterhemp) | Suspected non-target site resistance (e.g., reduced translocation or enhanced metabolism) | |

| Raphanus raphanistrum (Wild Radish) | Reduced translocation and altered auxin signaling |

Conclusion

The mechanism of action of this compound as a herbicide is a classic example of exploiting a fundamental biological pathway for weed control. By mimicking the natural plant hormone auxin, Dicamba hijacks the auxin signaling cascade, leading to the degradation of transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This molecular disruption manifests as a series of catastrophic physiological and morphological changes, ultimately resulting in the death of susceptible broadleaf plants. Understanding this intricate mechanism is paramount for the development of new herbicide technologies, the management of herbicide resistance, and the sustainable use of this important agricultural tool.

References

-

Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from [Link]

-

McCauley, A., et al. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany. Retrieved from [Link]

-

FBN. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]

-

UC ANR. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

-

Nexles. (2018, September 25). Dicamba herbicide and it's effects. Retrieved from [Link]

-

Unknown. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). Dicamba Fact Sheet. Retrieved from [Link]

-

MDPI. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]

-

Unknown. (n.d.). Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Retrieved from [Link]

-

Frontiers. (2022, November 28). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Retrieved from [Link]

-

PMC - NIH. (2022, November 29). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). GO analysis of auxin-inducible genes. Bubble plot shows GO enrichment.... Retrieved from [Link]

-

Unknown. (n.d.). Models for Curve-fitting Herbicide Dose Response Data. Retrieved from [Link]

-

PLOS. (2011, March 8). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. Retrieved from [Link]

-

Taylor & Francis. (2015, February 5). Functional analysis of an auxin-inducible DNA-binding protein gene. Retrieved from [Link]

-

PMC. (n.d.). The differential binding and biological efficacy of auxin herbicides. Retrieved from [Link]

-

PubMed. (n.d.). Functional analysis of an auxin-inducible DNA-binding protein gene. Retrieved from [Link]

-

PMC. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from [Link]

-

Oxford Academic. (2018, June 11). 2,4-D and dicamba resistance mechanisms in wild radish: subtle, complex and population specific?. Retrieved from [Link]

-

Indian Society of Weed Science (ISWS), India. (2017, May 14). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]

-

PLOS One. (2011, March 8). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. Retrieved from [Link]

-

Unknown. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. Retrieved from [Link]

-

Unknown. (n.d.). Dicamba Resistance: Enlarging and Preserving Biotechnology-Based Weed Management Strategies. Retrieved from [Link]

-

Xerces Society. (2020, August 6). New Report: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. Retrieved from [Link]

-

Weed Technology. (2017, June 12). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Retrieved from [Link]

-

PMC. (2025, July 20). A transposable element insertion in AUX/IAA16 disrupts splicing and causes auxin resistance in Bassia scoparia. Retrieved from [Link]

-

BioOne Complete. (2021, November 25). Characterization and Inheritance of Dicamba Resistance in a Multiple-Resistant Waterhemp (Amaranthus tuberculatus) Population from Illinois. Retrieved from [Link]

-

Crops and Soils. (2022, January 26). Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of the foliar application of dicamba treatments on Arabidopsis.... Retrieved from [Link]

-

Cambridge University Press & Assessment. (2017, January 20). Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science. Retrieved from [Link]

-

Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]

-

Oxford Academic. (2025, July 13). Temporal Regulation of Gene Expression During Auxin-Triggered Crown Root Formation in Barley: An Integrated Approach | Plant and Cell Physiology. Retrieved from [Link]

-

Unknown. (n.d.). 2,4-D and dicamba resistance mechanisms in wild radish: subtle, complex and population specific?. Retrieved from [Link]

-

PubMed. (2011, March 8). Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba. Retrieved from [Link]

-

PNAS. (2018, March 12). Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene. Retrieved from [Link]

-

ScholarWorks@UARK. (2018, April 12). Crop Response to Low-Dose Dicamba. Retrieved from [Link]

-

Unknown. (n.d.). Herbicide Symptomology Experiment. Retrieved from [Link]

Sources

- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 2. Dicamba - Wikipedia [en.wikipedia.org]

- 3. fbn.com [fbn.com]

- 4. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. Dicamba Technical Fact Sheet [npic.orst.edu]

- 6. Dicamba Fact Sheet [npic.orst.edu]

- 7. Dicamba herbicide and it's effects, Nexles [nexles.com]

- 8. academic.oup.com [academic.oup.com]

- 9. xtbg.ac.cn [xtbg.ac.cn]

- 10. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 11. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. pnas.org [pnas.org]

- 14. scholarworks.uark.edu [scholarworks.uark.edu]

- 15. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 16. xerces.org [xerces.org]

- 17. mdpi.com [mdpi.com]

- 18. isws.org.in [isws.org.in]

- 19. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]

- 20. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]

- 21. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science | Cambridge Core [cambridge.org]

- 23. academic.oup.com [academic.oup.com]

- 24. bioone.org [bioone.org]

- 25. academic.oup.com [academic.oup.com]

- 26. A transposable element insertion in AUX/IAA16 disrupts splicing and causes auxin resistance in Bassia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ahri.uwa.edu.au [ahri.uwa.edu.au]

Chemical properties and reactivity of 2,3-Dichloro-6-methoxybenzoic acid

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dichloro-6-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, predict its spectroscopic characteristics, and explore the reactivity of its key functional groups—the carboxylic acid moiety and the substituted aromatic ring. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this molecule for application in complex synthetic pathways and as a scaffold in the design of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure features a carboxylic acid group, a methoxy group, and two chlorine atoms, leading to a unique interplay of electronic and steric effects that govern its physical and chemical behavior.

The molecular formula for a related isomer, 3,6-dichloro-2-methoxybenzoic acid, is C₈H₆Cl₂O₃, with a molecular weight of approximately 221.04 g/mol . The properties of this compound are expected to be similar.

Table 1: Physicochemical Properties of Substituted Benzoic Acids

| Property | This compound (Predicted/Inferred) | 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) | 2-Methoxybenzoic acid |

|---|---|---|---|

| Molecular Formula | C₈H₆Cl₂O₃ | C₈H₆Cl₂O₃ | C₈H₈O₃[1] |

| Molecular Weight | 221.04 g/mol | 221.04 g/mol | 152.15 g/mol [2] |

| Appearance | White to off-white solid (predicted) | White crystalline solid[3] | Off-white powder solid[1] |

| Melting Point | Not available | 114-116 °C[3][4] | 98-101 °C |

| pKa | Expected to be a relatively strong acid (pKa < 3) | ~2.40 (Predicted)[3] | ~3.73 (Predicted)[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like alcohols, ethers, and acetone (predicted). | Water: 6.5 g/L. High solubility in ethanol (922 g/L), acetone (810 g/L), and dioxane (1180 g/L)[3]. | Water: 3.01 g/L (Predicted). Soluble in alcohols and ether[2][5]. |

Expert Insights: The presence of two electron-withdrawing chlorine atoms is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2) or 2-methoxybenzoic acid[2]. This is due to the inductive stabilization of the carboxylate conjugate base. The solubility profile is typical for a moderately polar organic acid, showing limited solubility in water but good solubility in various organic solvents, a critical consideration for reaction medium selection[3][5][6].

Spectroscopic Signature Analysis

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The precise chemical shifts and coupling constants (J-values) will depend on the specific electronic environment created by the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group, likely appearing around δ 3.8-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often found far downfield (δ 10-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). Carbons attached to electronegative substituents (Cl, O) will be shifted further downfield.

-

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm.

2.3. Infrared (IR) Spectroscopy The IR spectrum is a valuable tool for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.

-

C-O Stretch (Aryl Ether & Carboxylic Acid): Strong absorptions in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, corresponding to the Ar-O-C asymmetric and symmetric stretching of the methoxy group and the C-O stretching of the acid.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be difficult to assign definitively.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is primarily dictated by its two main functional domains: the carboxylic acid group and the substituted aromatic ring.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 3. chembk.com [chembk.com]

- 4. aksci.com [aksci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. files.eric.ed.gov [files.eric.ed.gov]

An In-depth Technical Guide to the Biological Activity Screening of Novel 2,3-Dichloro-6-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale and Potential of 2,3-Dichloro-6-methoxybenzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their diverse pharmacological properties, serving as crucial scaffolds in the development of new therapeutic agents.[1][2] The core structure of this compound presents a unique starting point for the synthesis of novel derivatives with potential biological activities. The strategic placement of chloro and methoxy groups on the benzene ring can influence the molecule's electronic and steric properties, which in turn can modulate its interaction with biological targets.

This guide provides a comprehensive framework for the systematic screening of novel this compound derivatives to uncover their potential as anticancer, antimicrobial, and anti-inflammatory agents. As a senior application scientist, the following sections will detail not just the "how" but the "why" behind each experimental choice, ensuring a robust and logical approach to drug discovery.

Part 1: Synthesis of Novel this compound Derivatives

The journey begins with the chemical synthesis of a library of novel derivatives. The general approach involves modifying the carboxylic acid group of this compound to create a variety of esters, amides, and other functional groups. This "hit expansion" is a critical step in early drug discovery.[3]

A general synthetic scheme might involve the activation of the carboxylic acid, followed by reaction with a diverse range of nucleophiles (alcohols, amines, etc.). Purification of the resulting compounds is paramount and is typically achieved through techniques like column chromatography and recrystallization. Characterization of the final products using methods such as NMR, IR, and mass spectrometry is essential to confirm their structure and purity.[4]

Caption: General synthetic scheme for novel derivatives.

Part 2: High-Throughput Screening (HTS) for Biological Activity

With a library of synthesized compounds, the next phase is to perform high-throughput screening (HTS) to efficiently test a large number of substances.[5][6] This involves the use of automated systems to conduct biochemical or cell-based assays in microplates.[7] The primary goal of HTS is to identify "hits"—compounds that exhibit the desired biological activity.

Anticancer Activity Screening

A fundamental starting point for assessing anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines.[8]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[9]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Caption: Workflow of the MTT assay for anticancer activity.

Antimicrobial Activity Screening

Benzoic acid derivatives are known for their antimicrobial properties.[8] Screening for activity against a panel of pathogenic bacteria and fungi is a logical step.

Protocol: Agar Well Diffusion Method

The agar diffusion method is a cost-effective and widely used technique to qualitatively assess antimicrobial activity.[12][13]

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14]

-

Inoculate Agar: Evenly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) in a petri dish.[14]

-

Create Wells: Create uniform wells in the agar using a sterile borer.

-

Add Compounds: Add a fixed volume of each test compound solution (at a specific concentration) into the wells. Include a solvent control and a positive control (a known antibiotic/antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[12]

-

Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[15] Screening for anti-inflammatory properties can reveal another therapeutic avenue for these novel derivatives.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A preliminary cytotoxicity assay (like MTT) on the macrophages is crucial to ensure that the observed reduction in NO is not due to cell death.[16]

Caption: Workflow for anti-inflammatory activity screening.

Part 3: Data Analysis and Hit Validation

The initial screening will generate a significant amount of data. Proper analysis and subsequent validation are critical to distinguish true hits from false positives.[17]

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 15.6 |

| Derivative 2 | MCF-7 | >100 |

| Derivative 1 | HCT-116 | 22.3 |

| Derivative 2 | HCT-116 | 85.1 |

| Doxorubicin (Control) | MCF-7 | 0.8 |

| Doxorubicin (Control) | HCT-116 | 1.2 |

Note: The data presented here is illustrative.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| Derivative 3 | 18 | 12 | 15 |

| Derivative 4 | 8 | 7 | 9 |

| Ciprofloxacin (Control) | 25 | 30 | N/A |

| Fluconazole (Control) | N/A | N/A | 22 |

Note: The data presented here is illustrative.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | NO Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |

| Derivative 5 | 75 | 98 |

| Derivative 6 | 20 | 95 |

| Dexamethasone (Control) | 90 | 99 |

Note: The data presented here is illustrative.

Hit Confirmation and Validation

A "hit" is a compound that demonstrates the desired activity in the primary screen. However, this initial activity must be confirmed.[17][18]

The Hit Validation Process:

-

Re-testing: Confirmed hits should be re-tested under the same assay conditions to ensure the activity is reproducible.[3]

-

Dose-Response Curves: Generate dose-response curves to accurately determine the potency (e.g., IC50 or EC50) of the hit compounds.

-

Orthogonal Assays: Test the confirmed hits in a different, secondary assay to validate the initial findings. For example, a hit from an MTT assay could be further evaluated in a cell cycle analysis or apoptosis assay.

-

Counter-screens: It is crucial to perform counter-screens to rule out non-specific activity or assay interference.[18] For instance, some compounds can interfere with the MTT assay itself, leading to false-positive results.

Caption: A logical workflow for hit validation.

Part 4: Exploring the Mechanism of Action (MoA)

For promising, validated hits, the next step is to investigate their mechanism of action (MoA). This involves more specific assays to understand how the compound exerts its biological effect.

Example: Enzyme Inhibition Assays

If a compound is hypothesized to act by inhibiting a specific enzyme (e.g., a kinase in a cancer signaling pathway or cyclooxygenase in inflammation), a direct enzyme inhibition assay is necessary.[19]

General Protocol for an Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the inhibitor (the hit compound).[20]

-

Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor.[20]

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate.[20]

-

Monitor Reaction: Measure the rate of the enzymatic reaction over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 of the compound for the specific enzyme. Further kinetic studies can elucidate the type of inhibition (e.g., competitive, non-competitive).[21]

Caption: A generalized workflow for an enzyme inhibition assay.

Conclusion

The biological activity screening of novel this compound derivatives is a systematic process that requires careful planning, execution, and data interpretation. By following the principles and protocols outlined in this guide, researchers can effectively identify and validate promising new compounds with therapeutic potential. The journey from a synthesized molecule to a potential drug candidate is long and challenging, but a robust and logical screening cascade, as described here, provides a solid foundation for success.

References

-

Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

PMC. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

MDPI. Overview on Strategies and Assays for Antibiotic Discovery. [Link]

-

Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

Modern Medical Laboratory Journal. Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]

-

GARDP Revive. Hit confirmation, hit validation. [Link]

-

NCBI. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. [Link]

-

Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. [Link]

-

Wikipedia. Hit to lead. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Oxford Academic. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]

-

Sygnature Discovery. Hit Validation for Suspicious Minds. [Link]

-

uqu.edu.sa. Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. [Link]

-

PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

ResearchGate. (PDF) BIOLOGICAL EVALUATION, QSAR AND MOLECULAR MODELING STUDIES OF 2,4-DICHLOROBENZOIC ACID DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

Biobide. High Content Screening: What is it, Methodologies and Best Practices - Blog. [Link]

-

BMG LABTECH. High-throughput screening (HTS). [Link]

-

ResearchGate. (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. [Link]

-

Dove Medical Press. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. [Link]

-

ARPN Journal of Engineering and Applied Sciences. IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERIC. [Link]

-

Scholars Research Library. Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

-

NCBI. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

Taylor & Francis Online. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances. [Link]

-

PMC. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

-

Scholars Research Library. Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

- Eureka.

-

unifr.ch. ENZYME INHIBITION. [Link]

- Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

Googleapis.com. United States Patent (19). [Link]

-

PubChem. 2,6-Dichloro-3-methoxybenzoic acid. [Link]

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Hit to lead - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 17. Hit confirmation, hit validation – REVIVE [revive.gardp.org]

- 18. pelagobio.com [pelagobio.com]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bgc.ac.in [bgc.ac.in]

In Silico ADMET Profiling of 2,3-Dichloro-6-methoxybenzoic Acid: A Computational Toxicology Framework

Topic: In silico ADMET Prediction for 2,3-Dichloro-6-methoxybenzoic acid Content Type: Technical Whitepaper / Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Computational Chemists.

Executive Summary

This technical guide establishes a rigorous in silico framework for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of This compound (CAS: 55776-06-2).

Critical Distinction: Researchers must note that this compound is a structural isomer of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid, CAS: 1918-00-9). While they share the same molecular formula (

Key Predictive Insights:

-

Physicochemical: The compound is a strong organic acid (predicted pKa

1.9), rendering it -

Absorption: Low passive permeability; absorption is likely driven by carrier-mediated transport (OAT family).

-

Metabolism: Primary clearance via CYP450-mediated O-demethylation and subsequent glucuronidation.

-

Toxicity: Low acute oral toxicity predicted (Class III/IV), with specific alerts for ocular irritation and potential peroxisome proliferation (PPAR

agonist potential).

Chemical Identity & Structural Logic[1]

Before initiating in silico workflows, correct structural representation is paramount. Many standard libraries conflate isomers.

| Feature | Target Compound | Reference Analog (Dicamba) |

| IUPAC Name | This compound | 3,6-Dichloro-2-methoxybenzoic acid |

| CAS RN | 55776-06-2 | 1918-00-9 |

| SMILES | COc1c(C(=O)O)c(Cl)c(Cl)cc1 | COc1c(C(=O)O)c(Cl)ccc1Cl |

| Substituent Pattern | 2-Cl, 3-Cl, 6-OMe (Vicinal Cl) | 2-OMe, 3-Cl, 6-Cl (Para Cl relative to ring) |

| Steric Environment | COOH flanked by Cl and OMe | COOH flanked by Cl and OMe |

Visualization: Structural Isomerism

The following diagram contrasts the target molecule with its well-known analog to highlight steric differences affecting enzyme binding.

Figure 1: Structural comparison highlighting the vicinal dichloro-motif in the target compound versus the split motif in Dicamba.

Physicochemical Profiling (The Foundation)

Accurate ADMET prediction relies on robust physicochemical descriptors. For small organic acids, ionization state is the single biggest determinant of fate.

Protocol: Ionization-Corrected Lipophilicity

Standard LogP predictors (e.g., XLogP3) often assume the neutral species. For this compound, the neutral form effectively does not exist in the blood.

-

Tool: SwissADME / ChemAxon pKa Plugin.

-

Method: Calculate

(Distribution coefficient at pH 7.4) rather than just

Predicted Values:

| Property | Value | Rationale |

| Molecular Weight | 221.04 g/mol | Optimal for absorption (<500). |

| pKa (Acid) | 1.85 - 1.95 | The ortho-chloro and ortho-methoxy groups exert strong steric inhibition of resonance and inductive withdrawal, stabilizing the carboxylate anion. |

| LogP (Neutral) | 2.4 | Moderate lipophilicity of the unionized form. |

| LogD (pH 7.4) | -2.8 to -3.1 | Critical: At pH 7.4, the molecule is an anion. It partitions into water, not lipid. |

| TPSA | 46.53 | Polar surface area is low, but charge dominates. |

Interpretation: The negative

ADME Prediction Workflow

Absorption: The "Ion Trap" Effect

Because the compound is permanently ionized in the small intestine (pH 6-7.4), passive absorption is negligible.

-

Mechanism: Absorption likely relies on the Proton-Coupled Monocarboxylate Transporter (MCT) or Organic Anion Transporters (OAT) .

-

In Silico Check:

-

Substrate Alert: Acidic pKa < 3.0 + MW < 300

High probability of OAT substrate. -

Caco-2 Permeability: Predicted to be Low (<

cm/s) in passive models.

-

Distribution: Protein Binding & BBB

-

Plasma Protein Binding (PPB): Acidic drugs often bind Albumin (Site I).

-

Prediction: Moderate to High (>90%). The anionic carboxylate interacts with cationic residues on albumin.

-

-

Blood-Brain Barrier (BBB):

-

Prediction:BBB Negative. The anionic charge prevents endothelial crossing. This is a favorable safety feature, reducing neurotoxicity risks.

-

Metabolism: Site of Lability Prediction

We utilize SMARTCyp and XenoSite logic to predict metabolic soft spots.

Primary Pathway: O-Demethylation The methoxy group at position 6 is the most labile site.

-

Enzyme: CYP450 (Likely CYP2C9 or CYP3A4).

-

Reaction:

(Formation of 2,3-dichloro-6-hydroxybenzoic acid). -

Secondary Pathway: Glucuronidation of the carboxylic acid (Acyl glucuronide formation). Note: Acyl glucuronides can be reactive metabolites (idiosyncratic toxicity alert).

Excretion

-

Route: Renal.

-

Mechanism: Active tubular secretion. The anionic form is actively pumped into urine by OAT1/OAT3.

-

Half-life: Likely short (< 12 hours) due to rapid renal clearance of the polar anion.

Toxicity Assessment (The "T" in ADMET)

Using ProTox-II and Derek Nexus methodologies, we evaluate specific endpoints.

Quantitative Toxicity Profile

| Endpoint | Prediction | Confidence | Mechanism |

| Acute Oral ( | ~1500 mg/kg | High | Class III/IV (Slightly Toxic). Analogous to Dicamba. |

| Hepatotoxicity | Low/Moderate | Medium | Chlorinated benzenes can induce stress, but rapid excretion mitigates this. |

| Carcinogenicity | Non-Carcinogenic | High | No genotoxic structural alerts (Ames Negative). |

| Eye Irritation | High | Very High | Acidic pH + Anionic surfactant properties cause severe irritation. |

| hERG Inhibition | Inactive | High | Anions rarely block the hERG potassium channel (which prefers lipophilic cations). |

Mechanistic Pathway: Peroxisome Proliferation

Structurally, this compound resembles fibrates and other PPAR

-

Hypothesis: Like Dicamba, it may act as a weak peroxisome proliferator in rodent models.

-

Relevance: Rodent-specific liver tumors (if observed) are often considered not relevant to humans (PPAR

mechanism).

Comprehensive Workflow Diagram

The following diagram illustrates the logical flow of the in silico experiment, from SMILES entry to Risk Stratification.

Figure 2: Step-by-step In Silico Prediction Pipeline for this compound.

Experimental Validation Protocol (Recommended)

To validate these in silico hypotheses, the following "wet lab" assays are prioritized:

-

Shake-Flask LogD: Measure distribution between Octanol and Buffer at pH 7.4 to confirm the hydrophilicity of the anion.

-

Microsomal Stability Assay: Incubate with human liver microsomes + NADPH. Monitor for the disappearance of parent and appearance of the O-demethylated metabolite (mass shift -14 Da).

-

OAT Uptake Assay: Use HEK293 cells overexpressing OAT1/3 to confirm active transport.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21506451: 2,6-Dichloro-3-methoxybenzoic acid (Isomer Reference). Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Retrieved from [Link]

-

U.S. EPA (2016). Human Health Risk Assessment for Dicamba (Analog Read-Across). Regulations.gov. Retrieved from [Link]

-

Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters. Retrieved from [Link]

A Technical Guide to 2,3-Dichloro-6-methoxybenzoic Acid: A Versatile Intermediate in Complex Molecule Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid whose structural features make it a valuable intermediate in organic synthesis. The presence of a carboxylic acid moiety, a methoxy group, and two chlorine atoms on the benzene ring provides multiple reaction sites for constructing complex molecular architectures. While its most prominent application is as a key precursor to the herbicide Dicamba, the synthetic transformations it undergoes are highly relevant to the construction of pharmaceutical scaffolds. This guide provides a detailed examination of its synthesis, physicochemical properties, key reactions, and safety protocols, offering insights for its application in pharmaceutical and agrochemical research.

Introduction: Strategic Importance in Synthesis

The strategic value of this compound in chemical synthesis lies in the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide coupling and other transformations, the electron-donating methoxy group influences aromatic substitution reactions, and the chlorine atoms can be targeted for nucleophilic substitution or cross-coupling reactions. This multi-functionality allows for the stepwise and controlled elaboration of the molecule, a critical requirement in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Although its primary industrial use is in the production of Dicamba, the chemistry involved serves as an excellent model for transformations used in drug discovery.[1][2]

Synthesis and Manufacturing Pathways

The industrial production of this compound, often referred to as Dicamba, typically starts from more readily available chlorinated aromatic compounds. One common pathway begins with 2,5-dichloroaniline.[1][3] A generalized, multi-step process illustrates the core chemical transformations necessary to arrive at the target molecule.

Generalized Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1][3]

Caption: Key synthetic transformations of this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid is readily converted into other functional groups, a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.

-

Amide Formation: Coupling with various primary or secondary amines using standard coupling agents (e.g., HATU, EDC) can generate a library of amides. This is one of the most common strategies in drug discovery to modulate properties like solubility, cell permeability, and target binding.

-

Esterification: Reaction with alcohols under acidic conditions produces esters. This can be used to create prodrugs, which are inactive forms of a drug that are metabolized in the body to the active form, often improving bioavailability. [4]* Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a different point for further molecular elaboration.

Reactions at the Aromatic Ring

The chlorinated and methoxy-substituted ring offers opportunities for more complex modifications.

-

Nucleophilic Aromatic Substitution (SNAr): While challenging, the chlorine atoms can be displaced by strong nucleophiles under forcing conditions, allowing the introduction of new substituents.

-

Cross-Coupling Reactions: The chlorine atoms are suitable handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of C-C or C-N bonds, linking the benzoic acid core to other aromatic or aliphatic fragments, a powerful tool for building molecular complexity. [5]* Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a phenol. [6]This phenol can then be used for further functionalization, such as ether or ester formation, significantly expanding the accessible chemical space.

Safety, Handling, and Regulatory Information

Proper handling of this compound is crucial in a laboratory and industrial setting.

-

Hazards: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye damage/irritation, and may cause skin and respiratory irritation. [7]It is also considered harmful to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or face protection, and appropriate clothing to prevent skin contact. [7][8]Use only in a well-ventilated area or with appropriate exhaust ventilation. [7]* Handling: Avoid formation of dust and aerosols. [7]Wash hands thoroughly after handling. [7]Do not eat, drink, or smoke when using this product. [7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant, albeit underexplored, potential as a pharmaceutical intermediate. The well-established chemistry surrounding its primary application as a precursor to Dicamba provides a robust foundation for its use in more complex synthetic endeavors. By leveraging the distinct reactivity of its carboxylic acid, methoxy, and chloro substituents, researchers can access a diverse range of molecular scaffolds. Its utility in modern cross-coupling and derivatization reactions makes it a valuable tool for drug discovery programs aiming to generate novel chemical entities for a variety of therapeutic targets.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Versatile Synthesis and Applications of 3,5-Dichlorobenzoic Acid.

- Benchchem. (n.d.). Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.

- TCI Chemicals. (2024, November 23). SAFETY DATA SHEET.

- Sigma-Aldrich. (2014, June 28). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Jiangsu Lianhe Chem Tech. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. Eureka.

- Sigma-Aldrich. (2024, September 8). D5417 - SAFETY DATA SHEET.

- ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid.

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

- PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information.

- ECHEMI. (n.d.). 1918-00-9, Dicamba Formula.

- PubChem. (n.d.). 2,6-Dichloro-3-methoxybenzoic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

- ChemBK. (2025, August 19). 2,5-Dichloro-6-methoxybenzoic acid.

- ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid.

- Google Patents. (n.d.). CN102838483A - Synthesis method of dicamba.

- Cheméo. (n.d.). Dicamba.

- Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).

- Google Patents. (1990, June 19). United States Patent (19).

- Benchchem. (n.d.). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.

- Pharmaffiliates. (n.d.). 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid.

- Benchchem. (n.d.). 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid.

- PubChem. (n.d.). 2-Chloro-6-methoxybenzoic acid. National Center for Biotechnology Information.

- ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.

- U.S. Environmental Protection Agency. (2025, December 4). Benzoic acid, 3,6-dichloro-2-methoxy-, methyl ester - Substance Details. Substance Registry Services.

- PubChemLite. (n.d.). 2,3-dichloro-6-methoxybenzaldehyde (C8H6Cl2O2).

- SDI. (n.d.). 2,3-DI CHLORO BENZOIC ACID.

Sources

- 1. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid | 1171923-86-6 | Benchchem [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. westliberty.edu [westliberty.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Flavones Utilizing 2,3-Dichloro-6-methoxybenzoic Acid

Abstract

Flavones represent a critical class of polyphenolic compounds, widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The synthesis of novel flavone derivatives is a cornerstone of medicinal chemistry and drug discovery programs. This application note provides a comprehensive, field-proven guide for the synthesis of flavones incorporating a 2,3-dichloro-6-methoxyphenyl B-ring. The protocol leverages the versatile Baker-Venkataraman rearrangement, a reliable method for constructing the core 1,3-diketone intermediate necessary for flavone formation.[3][4][5] We present a detailed, two-stage protocol beginning with the activation of 2,3-dichloro-6-methoxybenzoic acid to its corresponding acyl chloride, followed by its condensation with a 2'-hydroxyacetophenone derivative and subsequent acid-catalyzed cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights and a step-by-step workflow to ensure reproducible and high-yield synthesis.

Scientific Background and Synthetic Strategy

The synthesis of the flavone scaffold is most classically achieved through the construction of a 1,3-diphenylpropane-1,3-dione intermediate, which is subsequently cyclized. The Baker-Venkataraman rearrangement is an elegant and widely used method for this purpose.[4][6][7] It involves the base-catalyzed intramolecular acyl migration of an O-acylated 2'-hydroxyacetophenone to form the desired 1,3-diketone.[3][5]

Our strategy employs this rearrangement to incorporate the specific structural features of this compound into the B-ring of the flavone. The electron-withdrawing chlorine atoms and the electron-donating methoxy group on this moiety are of significant interest for modulating the biological activity of the resulting flavone.

The overall synthetic pathway is a two-stage process:

-

Formation of the 1,3-Diketone Intermediate: this compound is first converted to its more reactive acyl chloride derivative. This activated intermediate then readily acylates a 2'-hydroxyacetophenone in the presence of a base (e.g., potassium hydroxide in pyridine), which catalyzes the rearrangement to yield the 1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dichloro-6-methoxyphenyl)propane-1,3-dione.

-

Cyclodehydration to the Flavone: The synthesized 1,3-diketone is then subjected to acid-catalyzed cyclization. The acidic conditions promote an intramolecular condensation, eliminating a molecule of water to form the thermodynamically stable pyrone ring of the flavone scaffold.[1][2]

Reaction Mechanism Overview

The mechanism involves several key steps, beginning with the activation of the benzoic acid. The core of the synthesis, the Baker-Venkataraman rearrangement, proceeds via the formation of an enolate from the acetophenone, which then performs an intramolecular attack on the ester carbonyl.[4][5] The subsequent ring-opening and protonation steps yield the stable 1,3-diketone, which exists in equilibrium with its enol tautomer.

Figure 1: Overall synthetic scheme for the preparation of a substituted flavone from this compound via the Baker-Venkataraman rearrangement.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 2.1: Synthesis of 2,3-Dichloro-6-methoxybenzoyl Chloride (Acyl Chloride Formation)

Rationale: Carboxylic acids are generally not reactive enough to acylate phenols directly under these conditions. Conversion to the highly electrophilic acyl chloride using thionyl chloride is a standard and efficient activation method.[8] Dimethylformamide (DMF) serves as a catalyst for this transformation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).

-

Add anhydrous toluene (40 mL) to suspend the acid.

-

Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

-

Add 2-3 drops of anhydrous DMF as a catalyst.

-

Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

-

Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2,3-dichloro-6-methoxybenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.

Protocol 2.2: Synthesis of the 1,3-Diketone (Baker-Venkataraman Rearrangement)